3-Hydroxy-3-(4-methoxyphenyl)butanal 3-Hydroxy-3-(4-methoxyphenyl)butanal
Brand Name: Vulcanchem
CAS No.:
VCID: VC16518568
InChI: InChI=1S/C11H14O3/c1-11(13,7-8-12)9-3-5-10(14-2)6-4-9/h3-6,8,13H,7H2,1-2H3
SMILES:
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

3-Hydroxy-3-(4-methoxyphenyl)butanal

CAS No.:

Cat. No.: VC16518568

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-3-(4-methoxyphenyl)butanal -

Specification

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name 3-hydroxy-3-(4-methoxyphenyl)butanal
Standard InChI InChI=1S/C11H14O3/c1-11(13,7-8-12)9-3-5-10(14-2)6-4-9/h3-6,8,13H,7H2,1-2H3
Standard InChI Key UPXOXSXEHFFIHY-UHFFFAOYSA-N
Canonical SMILES CC(CC=O)(C1=CC=C(C=C1)OC)O

Introduction

3-Hydroxy-3-(4-methoxyphenyl)butanal is an organic compound classified as a hydroxyarylbutanal derivative. Its molecular structure consists of a hydroxyl group and a methoxyphenyl group attached to a butanal backbone. This compound is notable for its potential applications in organic synthesis, pharmaceuticals, and material science due to its unique chemical properties.

Synthesis Pathways

The synthesis of 3-Hydroxy-3-(4-methoxyphenyl)butanal typically involves aldol condensation reactions. Below is a general synthetic route:

  • Starting Materials:

    • p-Anisaldehyde (4-methoxybenzaldehyde)

    • Acetaldehyde or butanal

    • Base catalyst (e.g., sodium hydroxide)

  • Reaction Steps:

    • Under basic conditions, the enolate ion of acetaldehyde reacts with p-anisaldehyde.

    • The reaction proceeds via nucleophilic addition to form a β-hydroxy aldehyde intermediate.

    • The product, 3-Hydroxy-3-(4-methoxyphenyl)butanal, is isolated after purification.

Applications

This compound has diverse applications in various fields:

  • Pharmaceuticals:

    • It serves as an intermediate in synthesizing bioactive molecules, especially those with antioxidant or antimicrobial properties.

  • Material Science:

    • Its functional groups make it suitable for polymerization reactions, contributing to advanced material development.

  • Organic Chemistry:

    • It is used as a precursor for synthesizing more complex aromatic compounds.

Spectroscopic Characterization

The identification and purity of 3-Hydroxy-3-(4-methoxyphenyl)butanal are confirmed using various analytical techniques:

TechniqueKey Observations
NMR SpectroscopyProton signals for hydroxyl and aldehyde groups; aromatic protons from the phenyl ring
Mass SpectrometryMolecular ion peak at m/z = 194 corresponding to C11H14O3
IR SpectroscopyPeaks for hydroxyl stretching (~3400 cm⁻¹), aldehyde C=O (~1720 cm⁻¹), and aromatic C-H (~3000 cm⁻¹)

Biological Activity

Preliminary studies suggest that derivatives of this compound exhibit:

  • Antioxidant potential due to the phenolic structure.

  • Possible antimicrobial activity, though further research is required to confirm specific mechanisms.

Safety and Handling

While handling this compound:

  • Use gloves and safety goggles due to its aldehyde group, which may cause irritation.

  • Store in a cool, dry place away from oxidizing agents.

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